molecular formula C19H18Cl2N2O2 B2820721 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109266-95-5

8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2820721
CAS No.: 2109266-95-5
M. Wt: 377.27
InChI Key: KGJGXQDRQZDKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a dichlorophenyl group, a pyridin-3-yloxy moiety, and an azabicyclo[3.2.1]octane framework, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by functional group modifications. The pyridin-3-yloxy group is introduced via nucleophilic substitution, and the final coupling with the dichlorophenyl group is accomplished using a Friedel-Crafts acylation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Biological Activity

The compound 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H18_{18}Cl2_2N2_2O
  • Molecular Weight : 277.19 g/mol
  • CAS Number : 1820717-49-4

The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body. It has been noted for its affinity towards opioid receptors, particularly the delta opioid receptor, which plays a crucial role in pain modulation.

Opioid Receptor Interaction

Research indicates that derivatives of azabicyclo compounds exhibit high affinity for delta opioid receptors while maintaining selectivity against mu opioid receptors. For instance, certain compounds in this class have shown to be full agonists at the delta receptor, leading to significant antinociceptive effects in preclinical models .

Antinociceptive Activity

Studies have demonstrated that this compound exhibits potent antinociceptive properties. In vivo experiments have shown that it significantly reduces pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Selectivity and Potency

The compound's selectivity for delta receptors over mu receptors is notable, as this may minimize side effects commonly associated with traditional opioid therapies. For example, a related study highlighted that certain azabicyclo derivatives displayed low nanomolar potency towards specific receptor complexes while showing high selectivity against others, indicating a promising therapeutic profile .

Case Study 1: Delta Opioid Receptor Agonism

In a comparative analysis of various azabicyclo compounds, it was found that derivatives similar to this compound exhibited significant agonistic activity at delta receptors. The lead compounds demonstrated an IC50 value in the low nanomolar range, affirming their effectiveness in modulating pain pathways without the adverse effects associated with mu receptor activation .

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies on related compounds revealed that they possess favorable bioavailability and brain penetration capabilities. For instance, one study reported that a similar azabicyclo compound had a half-life of approximately 0.48 hours with extensive distribution outside plasma compartments, suggesting effective central nervous system (CNS) penetration .

Data Summary Table

Biological Activity Effect Mechanism Reference
AntinociceptiveSignificant pain reliefDelta opioid receptor agonism
SelectivityHigh selectivity for delta over muMinimizes side effects
PharmacokineticsGood CNS penetrationRapid distribution and clearance

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGXQDRQZDKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.